2-(Thiophen-2-ylmethyl)butanoic acid
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Overview
Description
2-(Thiophen-2-ylmethyl)butanoic acid is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . It features a butanoic acid backbone with a thiophen-2-ylmethyl substituent, making it a member of the thiophene family. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with butanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods may utilize advanced catalytic systems to enhance yield and selectivity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylmethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
2-(Thiophen-2-ylmethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiophene-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiophene ring’s electron-rich nature allows it to participate in various interactions, contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(thiophen-2-yl)butanoic acid: This compound has a similar structure but with a methyl group at the 2-position of the butanoic acid chain.
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group directly attached to the thiophene ring.
Uniqueness
2-(Thiophen-2-ylmethyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11) |
InChI Key |
KRFLKYJDVNURPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CS1)C(=O)O |
Origin of Product |
United States |
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